Sodium;2-(2-hexadecoxyethoxy)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sodium;2-(2-hexadecoxyethoxy)acetate: is a surfactant commonly known as sodium ceteth-13 carboxylate. It is used in various industrial applications due to its excellent emulsifying and cleansing properties. The compound has the molecular formula C20H39NaO4 and a molecular weight of 366.511 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of sodium;2-(2-hexadecoxyethoxy)acetate typically involves the reaction of cetyl alcohol with ethylene oxide to form ceteth-13, which is then carboxylated using chloroacetic acid in the presence of a base such as sodium hydroxide. The reaction conditions generally include:
Cetyl Alcohol and Ethylene Oxide Reaction: This step is carried out under controlled temperature and pressure to ensure the formation of ceteth-13.
Carboxylation: The ceteth-13 is then reacted with chloroacetic acid in an alkaline medium to form sodium ceteth-13 carboxylate.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Reactors: Large-scale reactors are used to handle the high volumes of reactants.
Continuous Monitoring: The reaction conditions such as temperature, pressure, and pH are continuously monitored to ensure consistent product quality.
Purification: The final product is purified through filtration and drying processes to obtain a high-purity compound.
Chemical Reactions Analysis
Types of Reactions
Sodium;2-(2-hexadecoxyethoxy)acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the carboxylate group to an alcohol group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carboxylate group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and alcohols can be used under basic conditions.
Major Products
Oxidation: Produces carboxylic acids.
Reduction: Produces alcohols.
Substitution: Produces esters or amides depending on the nucleophile used.
Scientific Research Applications
Sodium;2-(2-hexadecoxyethoxy)acetate has a wide range of applications in scientific research:
Chemistry: Used as a surfactant in various chemical reactions to enhance solubility and reaction rates.
Biology: Employed in cell lysis buffers and protein extraction protocols.
Medicine: Utilized in pharmaceutical formulations for its emulsifying properties.
Industry: Widely used in the textile, leather, and cosmetic industries as a cleansing and emulsifying agent.
Mechanism of Action
The mechanism of action of sodium;2-(2-hexadecoxyethoxy)acetate primarily involves its surfactant properties. It reduces the surface tension of aqueous solutions, allowing for better interaction between hydrophobic and hydrophilic substances. This property is crucial in applications such as emulsification and cleansing .
Comparison with Similar Compounds
Similar Compounds
Sodium;2-(2-hydroxydodecoxy)acetate: Another surfactant with similar properties but a shorter alkyl chain.
Sodium lauryl glycol carboxylate: Similar in structure but with different alkyl chain lengths and properties.
Uniqueness
Sodium;2-(2-hexadecoxyethoxy)acetate is unique due to its specific alkyl chain length, which provides optimal emulsifying and cleansing properties. Its ability to form stable emulsions makes it particularly valuable in industrial applications .
Properties
CAS No. |
33939-65-0 |
---|---|
Molecular Formula |
C20H39NaO4 |
Molecular Weight |
366.5 g/mol |
IUPAC Name |
sodium;2-(2-hexadecoxyethoxy)acetate |
InChI |
InChI=1S/C20H40O4.Na/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-23-17-18-24-19-20(21)22;/h2-19H2,1H3,(H,21,22);/q;+1/p-1 |
InChI Key |
DWPSYGLTBCBSMP-UHFFFAOYSA-M |
SMILES |
CCCCCCCCCCCCCCCCOCCOCC(=O)[O-].[Na+] |
Canonical SMILES |
CCCCCCCCCCCCCCCCOCCOCC(=O)[O-].[Na+] |
33939-65-0 | |
Pictograms |
Corrosive; Irritant |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.